2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 180336-29-2
VCID: VC0061037
InChI: InChI=1S/C7H12N2O4.ClH/c8-7(9)4-1-3(11)6(12)5(2-10)13-4;/h1,3,5-6,10-12H,2H2,(H3,8,9);1H/t3-,5-,6-;/m1./s1
SMILES: C1=C(OC(C(C1O)O)CO)C(=N)N.Cl
Molecular Formula: C7H13ClN2O4
Molecular Weight: 224.641

2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride

CAS No.: 180336-29-2

Cat. No.: VC0061037

Molecular Formula: C7H13ClN2O4

Molecular Weight: 224.641

* For research use only. Not for human or veterinary use.

2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride - 180336-29-2

Specification

CAS No. 180336-29-2
Molecular Formula C7H13ClN2O4
Molecular Weight 224.641
IUPAC Name (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidamide;hydrochloride
Standard InChI InChI=1S/C7H12N2O4.ClH/c8-7(9)4-1-3(11)6(12)5(2-10)13-4;/h1,3,5-6,10-12H,2H2,(H3,8,9);1H/t3-,5-,6-;/m1./s1
Standard InChI Key RTAOBNVPMNTVGH-BAOOBMCLSA-N
SMILES C1=C(OC(C(C1O)O)CO)C(=N)N.Cl

Introduction

Chemical Identity and Properties

2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride (CAS: 180336-29-2) is a carbohydrate derivative with an amidine functionality present as a hydrochloride salt. The compound features a 2,6-anhydro structure with a deoxy group at the 3-position of a D-lyxo-hept-2-en backbone. This structural arrangement creates a well-defined three-dimensional scaffold that can position functional groups in specific orientations, potentially important for molecular recognition and binding to biological targets .

The compound has the molecular formula C7H12N2O4.ClH with a molecular weight of approximately 224.64 g/mol. The amidine functional group (-C(=NH)-NH2) is known for its basic properties and ability to form strong hydrogen bonds, which can be significant for biological activities and interactions with various molecular targets .

The physical and chemical properties of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine Hydrochloride

PropertyValue
CAS Number180336-29-2
Molecular FormulaC7H12N2O4.ClH
Molecular Weight224.64 g/mol
InChIKeyRTAOBNVPMNTVGH-BAOOBMCLSA-N
Polar Surface Area (PSA)119.79-120 Ų
Partition Coefficient (LogP)-0.47880
SynonymsD-lyxo-Hept-2-enonimidamide, 2,6-anhydro-3-deoxy-, monohydrochloride

The negative LogP value of -0.47880 indicates that the compound is hydrophilic and more soluble in water than in lipid environments, which is consistent with its hydrochloride salt form . The relatively high polar surface area (PSA) of approximately 120 Ų suggests that the molecule has several polar atoms and groups, which contribute to its hydrophilicity and potential for hydrogen bonding interactions .

An important related compound, 4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE (CAS: 23202-66-6), has been synthesized with high yield (98%) through reaction with hydrogen bromide in acetic acid at ambient temperature for 0.25 hours, as referenced in the Journal of the Chemical Society, Perkin Transactions I . This suggests that acetylation and bromination are viable strategies for modifying the basic structure before introducing the amidine functionality.

The selective deoxygention at the 3-position would likely require specialized techniques common in carbohydrate chemistry, such as radical deoxygenation via thiocarbonate derivatives or through elimination-reduction sequences .

Related Compounds and Structural Analogs

Several compounds structurally related to 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride have been documented in the literature. Understanding these related compounds provides valuable context for predicting the chemical behavior, properties, and potential applications of the target compound .

Table 2: Related Compounds and Their Properties

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enononitrile180336-27-0C7H9NO4171.15Nitrile instead of amidine
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid (Daucic acid)34098-52-7C7H8O7204.13Carboxylic acid groups
4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE23202-66-6C26H35BrO17699.45Acetylated nitrile derivative

2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enononitrile

This nitrile compound (CAS: 180336-27-0) is structurally identical to the target compound except for containing a nitrile (-C≡N) group instead of the amidine functionality. It is also known as (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carbonitrile and likely serves as a direct precursor to the amidine hydrochloride . The compound has fewer hydrogen bond donors than the amidine derivative and would exhibit different physicochemical properties, particularly regarding solubility and acid-base behavior.

2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid (Daucic acid)

Also known as (-)-Daucic acid (CAS: 34098-52-7), this compound shares the basic structural framework but contains carboxylic acid groups instead of the amidine functionality. Its IUPAC name is (2S,3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-2,6-dicarboxylic acid . This dicarboxylic acid would exhibit acidic properties in contrast to the basic nature of the amidine hydrochloride, resulting in substantially different biological activities and chemical reactivity.

4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE

This acetylated derivative (CAS: 23202-66-6) features protecting groups on the hydroxyl functions, which modify the compound's properties significantly . The acetyl groups increase lipophilicity and change the hydrogen bonding capabilities of the molecule. This compound is likely an intermediate in synthetic pathways toward more complex derivatives, including potentially the target amidine compound.

Current Research Status and Future Directions

While detailed information on current research specifically involving 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride is limited in the available literature, compounds with similar structural features are of interest in carbohydrate chemistry, medicinal chemistry, and materials science fields .

Research on related compounds has been published in journals such as the Journal of the Chemical Society, Perkin Transactions I, indicating ongoing interest in the synthesis and applications of this class of compounds . The presence of the compound in chemical supplier catalogs suggests commercial interest, primarily for research purposes .

Future research directions might include:

Biological Activity Screening

Investigation of potential antimicrobial, antiviral, anticancer, or other biological activities based on the compound's structural features would be a logical research direction. The amidine group is found in several bioactive compounds, suggesting potential for similar activity in this derivative .

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could help understand how structural changes affect biological activity and physicochemical properties. This might include variations in the stereochemistry, substitution patterns, or functional group transformations .

Materials Science Applications

Exploration of potential uses in materials science, possibly as a building block for functional materials or in the development of carbohydrate-based polymers, represents another potential research avenue. The defined stereochemistry and functional groups could provide unique properties in material applications .

Analytical Characterization Methods

While specific analytical data for 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride is limited in the available literature, standard analytical techniques that would be applicable for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the structure, including confirmation of the amidine group and the stereochemistry of the carbohydrate backbone.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the amidine group (typically around 1650-1690 cm⁻¹), hydroxyl groups (3200-3600 cm⁻¹), and the pyran ring.

  • Mass Spectrometry: Would confirm the molecular weight and potentially provide fragmentation patterns characteristic of the structure.

  • X-ray Crystallography: If crystalline, would provide definitive structural confirmation including absolute stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): Would be useful for assessing purity and potentially for separating diastereomers or related impurities.

These analytical methods would be essential for confirming the identity, purity, and structural integrity of synthesized 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator